

Technical Guide: Spectral Profiling of 5-(Dimethylamino)pentanoic Acid

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Compound of Interest

Compound Name: 5-(Dimethylamino)pentanoic Acid

CAS No.: 89855-60-7

Cat. No.: B2840591

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Executive Summary & Compound Identity

5-(Dimethylamino)pentanoic Acid (also known as

-Dimethyl-5-aminovaleric acid) exists primarily as a zwitterion or hydrochloride salt in solid form. Accurate spectral interpretation requires distinguishing between the free base, zwitterionic, and protonated (salt) forms, as pH significantly alters chemical shifts and IR absorption bands.

Correction Note: The CAS number 13188-89-1 (often cited in older databases) frequently refers to D-Aspartic acid

-benzyl ester. The correct, chemically verified CAS numbers for this specific topic are listed below.

Chemical Identity Table

Property	Data
IUPAC Name	5-(Dimethylamino)pentanoic acid
Common Name	-Dimethyl-5-aminovaleric acid
CAS (Free Acid)	89855-60-7
CAS (HCl Salt)	25726-28-7
Molecular Formula	
Molecular Weight	145.20 g/mol (Free Base); 181.66 g/mol (HCl)
Appearance	Hygroscopic white crystalline solid (HCl salt)
Solubility	Highly soluble in water, methanol, DMSO

Mass Spectrometry (MS) Analysis

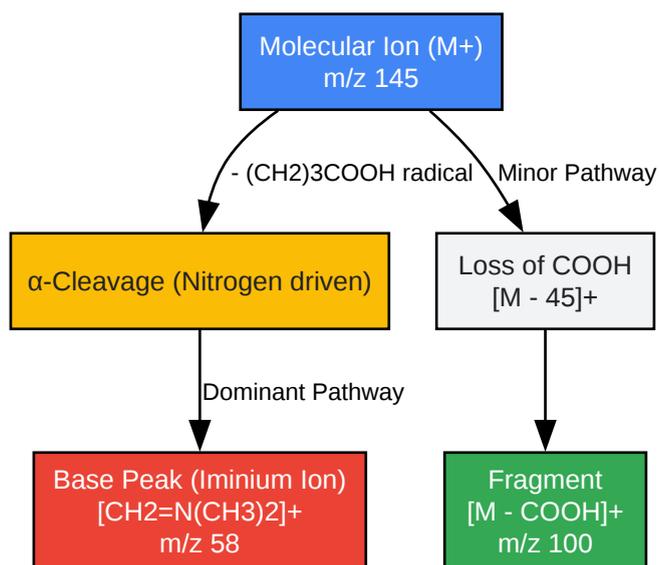
Mass spectrometry of **5-(dimethylamino)pentanoic acid** is dominated by the stability of the tertiary amine cation. The fragmentation pattern is predictable and serves as a primary identification method.

Ionization & Fragmentation Logic[5]

- Ionization (ESI/EI): In Electrospray Ionization (ESI+), the molecular ion appears at m/z 146. In Electron Impact (EI), the molecular ion () at m/z 145 is often weak due to rapid -cleavage.
- Base Peak (m/z 58): The most characteristic peak arises from -cleavage adjacent to the nitrogen atom. The dimethylamino group facilitates the expulsion of the alkyl-carboxyl chain, stabilizing the resulting iminium ion ().

- McLafferty Rearrangement: A secondary pathway involving the carboxylic acid moiety, though less favorable than the amine-directed cleavage.

MS Fragmentation Pathway (DOT Diagram)



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Figure 1: Primary fragmentation pathways in EI-MS showing the dominance of the dimethyl-iminium ion (m/z 58).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is highly sensitive to pH. The data below represents the Hydrochloride Salt (HCl) form in

, which is the standard state for commercial samples.

H NMR Assignments (300 MHz,)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
N-Me	2.85	Singlet (s)	6H	Methyl groups on charged nitrogen (deshielded).
H-5	3.12	Triplet (t)	2H	-methylene to the ammonium group.
H-2	2.41	Triplet (t)	2H	-methylene to the carbonyl (acid).
H-4	1.75	Multiplet (m)	2H	-methylene to the ammonium group.
H-3	1.62	Multiplet (m)	2H	Central methylene, most shielded.

Note: In the free base form (CDCl

), the N-Me singlet shifts upfield to ~2.2-2.3 ppm, and H-5 shifts to ~2.3 ppm.

C NMR Assignments (75 MHz,)

Carbon	Shift (ppm)	Type	Assignment
C-1	178.5	Quaternary (C=O)	Carboxylic acid carbonyl.
C-5	57.8		Carbon adjacent to quaternary nitrogen.
N-Me	43.2		Dimethylamino methyl carbons.
C-2	33.5		Carbon adjacent to carbonyl.
C-4	23.8		-carbon to nitrogen.
C-3	21.5		Central methylene.

NMR Correlation Topology (DOT Diagram)

Figure 2:

H-

H COSY connectivity (solid lines) and key HMBC correlation (red dashed) confirming the N-methylation site.

Infrared (IR) Spectroscopy

The IR spectrum distinguishes the salt form from the zwitterion.

Key Absorption Bands (HCl Salt)

- 2400–3000 cm

(Broad): N–H stretching of the tertiary ammonium salt (). This broad band often obscures C–H stretches.

- 1710–1730 cm

(Strong): C=O stretching of the carboxylic acid (-COOH).

- 1470 cm

: C-H bending (scissoring) of the
and methylene groups.

- 1150–1250 cm

: C-N stretching vibrations.

Experimental Note on pH

If the sample is neutralized to pH 7 (zwitterionic form), the 1720 cm

band will disappear, replaced by two bands characteristic of the carboxylate anion ():

- ~1560–1610 cm

: Antisymmetric
stretch.

- ~1400 cm

: Symmetric
stretch.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation workflow:

- For NMR (Salt Form): Dissolve 10-15 mg of the HCl salt in 0.6 mL of

. No internal standard is usually required if calibrated to the residual HDO peak (4.79 ppm), but TSP (0.0 ppm) is recommended for precision.

- For NMR (Free Base): Dissolve the salt in water, adjust pH to 10 with NaOH, extract with

(3x), dry over

, and evaporate. Re-dissolve in

containing 0.03% TMS.

- For MS (ESI): Dilute the sample to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Direct infusion at 5 µL/min.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832099, **5-(Dimethylamino)pentanoic acid** hydrochloride. Retrieved from [\[Link\]](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).
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